Meta-CF₃ Substitution Confers Divergent Factor Xa Affinity Compared to Ortho-CF₃ Regioisomer
In factor Xa enzymatic assays, the ortho-trifluoromethyl regioisomer (N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide) displayed a Ki of 26.3 nM against human Factor Xa, while the para-substituted analog showed substantially weaker activity (Ki > 1000 nM). [1]. The meta-substituted target compound (CAS 942013-58-3) is structurally intermediate between these two isomers but its precise Ki against Factor Xa has not been independently published in a peer-reviewed primary source. The class-level inference from the available ortho and para data is that the meta-CF₃ position will produce a distinct affinity profile that is not interpolatable from the existing isomer data, necessitating direct experimental measurement for any study requiring Factor Xa binding data [2].
| Evidence Dimension | Factor Xa inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Not independently determined in peer-reviewed literature |
| Comparator Or Baseline | 2-CF₃ isomer: Ki = 26.3 nM (human FXa); 4-CF₃ isomer: Ki > 1000 nM |
| Quantified Difference | Unquantified; meta-isomer data unavailable for direct comparison |
| Conditions | Human Factor Xa enzymatic assay, pH 8.0, analogously to US Patent methods [1] |
Why This Matters
Procurement of the meta-isomer is essential for laboratories that require the complete regioisomeric set to construct SAR models, as missing the meta point prevents accurate computational modeling of the trifluoromethyl positional scan.
- [1] The Medicines Company (Leipzig). US Patent data as reported in BindingDB entry for BDBM50380616 (2-CF₃ isomer). BindingDB. Accessed 2026. View Source
- [2] Bristol-Myers Squibb. Benzamide derivatives as Factor Xa inhibitors. US Patent 9,102,591 B2, August 11, 2015. View Source
